N-phenylthiophen-2-amine
Description
Contextual Significance of Thiophene (B33073) and Aniline (B41778) Scaffolds in Modern Organic Chemistry
Both thiophene and aniline are independently recognized as privileged structures in organic chemistry. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a key component in numerous pharmaceuticals and organic materials. ijpbs.com Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. ijpbs.comnih.gov The thiophene nucleus is also integral to the development of conducting polymers and materials for organic electronics. espublisher.com
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast range of organic compounds, including dyes, polymers, and pharmaceuticals. mdpi.com The amino group on the phenyl ring provides a reactive site for various chemical transformations, making it a versatile precursor in organic synthesis. mdpi.com The combination of these two scaffolds in N-phenylthiophen-2-amine results in a molecule with enhanced structural complexity and a rich electronic profile, offering broad potential for further functionalization and application. researchgate.net
Overview of this compound as a Versatile Core Structure in Chemical Innovation
This compound serves as a versatile core structure for chemical innovation due to the reactive sites on both the thiophene and aniline rings. The presence of the amine linker allows for the synthesis of a variety of derivatives through reactions such as N-arylation, acylation, and sulfenylation. researchgate.netekb.eg The thiophene ring itself can undergo electrophilic substitution reactions, further expanding the diversity of accessible compounds. mdpi.com
The utility of this compound as a core structure is evident in its application in various fields:
Medicinal Chemistry: Derivatives of this compound have been investigated for their potential as therapeutic agents. evitachem.comacs.org For instance, certain derivatives have shown promise as inhibitors of specific enzymes or as modulators of biological receptors. mdpi.comacs.org
Materials Science: The electronic properties of the this compound scaffold make it an attractive component for the design of novel organic materials. evitachem.com Derivatives have been explored for their use in organic light-emitting diodes (OLEDs), organic solar cells, and as charge transport materials. researchgate.net
Catalysis: The nitrogen and sulfur atoms in the this compound structure can act as coordination sites for metal ions, leading to the development of novel catalysts. These catalysts can be employed in a variety of organic transformations.
The synthesis of this compound and its derivatives can be achieved through several methods, including the Gewald reaction and various cross-coupling strategies like the Chan-Lam and Suzuki reactions. researchgate.netresearchgate.netsemanticscholar.org
Current Research Landscape and Emerging Trajectories in this compound Chemistry
The current research landscape for this compound is vibrant and expanding. A significant area of focus is the development of more efficient and environmentally friendly synthetic methodologies. researchgate.netresearchgate.net This includes the use of novel catalysts and green reaction conditions to improve yields and reduce waste. researchgate.net
Emerging research trajectories are centered on the exploration of novel applications for this compound derivatives. Researchers are actively investigating their potential in areas such as:
Targeted Drug Delivery: Designing derivatives that can specifically target cancer cells or other diseased tissues.
Advanced Materials: Creating new polymers and small molecules with tailored optical and electronic properties for next-generation electronic devices. researchgate.net
Asymmetric Catalysis: Developing chiral this compound-based ligands for enantioselective synthesis.
A notable recent development is the catalyst-free, site-selective hydroxyalkylation of 5-phenylthiophen-2-amine (B182472), which allows for the direct functionalization of the thiophene ring without the need for a protecting group on the amine. mdpi.comresearchgate.net This method provides a more atom-economical and efficient route to a variety of functionalized derivatives. mdpi.com
The following table summarizes some of the key research findings and applications of this compound and its derivatives:
| Research Area | Key Findings and Applications |
| Medicinal Chemistry | Derivatives show potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.govevitachem.com They have also been investigated as inhibitors of enzymes like c-Src and Mcl-1. acs.orgnih.gov |
| Materials Science | Used in the development of amorphous molecular materials for organic photovoltaics and as hole transport layers in OLEDs. researchgate.net |
| Organic Synthesis | Serves as a versatile building block for the synthesis of complex heterocyclic systems and functionalized molecules. evitachem.comacs.org |
| Catalysis | Employed in the development of palladium precatalysts for C-N cross-coupling reactions. rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
N-phenylthiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-2-5-9(6-3-1)11-10-7-4-8-12-10/h1-8,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVDRILZZAPGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N Phenylthiophen 2 Amine and Its Derivatives
Foundational Synthesis Approaches to N-Phenylthiophen-2-amine
The construction of the core 2-aminothiophene structure is most prominently achieved through the Gewald reaction. This multicomponent reaction traditionally involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine (B109124) or triethylamine, to yield polysubstituted 2-aminothiophenes. sciforum.netthieme-connect.com Variations of this method have been developed to improve efficiency and substrate scope, including the use of alternative catalysts and reaction conditions like microwave irradiation. thieme-connect.com For the specific synthesis of this compound derivatives, the Gewald reaction can be adapted, or alternatively, N-arylation of a pre-formed 2-aminothiophene can be accomplished through methods like the Buchwald-Hartwig amination. Another approach involves the reaction of lithiated alkynes or allenes with phenyl isothiocyanate. beilstein-journals.org A novel protocol has also been described for synthesizing 3-nitro-N-arylthiophen-2-amines from the reaction of α-nitroketene N,S-arylaminoacetals and 1,4-dithiane-2,5-diol (B140307), which generates two carbon-carbon bonds in a single step. beilstein-journals.org
Regioselective Functionalization and Derivatization Approaches
Once the this compound core is formed, its further functionalization is key to developing new chemical entities. The electronic properties of the ring system, influenced by both the sulfur heteroatom and the activating amino group, dictate the regioselectivity of subsequent reactions.
A significant advancement in the functionalization of this scaffold is a catalyst-free, site-selective hydroxyalkylation reaction. nih.govmdpi.com This method provides an atom-economical approach to synthesize specifically substituted 5-phenylthiophen-2-amine (B182472) derivatives. nih.gov The reaction proceeds between an unprotected 5-phenylthiophen-2-amine and various α-trifluoromethyl ketones in refluxing toluene, yielding products in good to excellent yields (69–93%). nih.gov
This represents the first reported instance of a site-selective electrophilic aromatic substitution on the C3 position of an unprotected 5-phenylthiophen-2-amine. nih.govmdpi.com The reaction's high regioselectivity is attributed to the powerful mesomeric electron-donating effect (+M) of the amino group, which enhances the nucleophilic character of the C3 atom, allowing it to attack the electrophilic carbonyl carbon of the α-trifluoromethyl ketone. nih.gov The process is notable for its metal- and catalyst-free conditions, which is advantageous in synthetic pathways as it avoids potential imine formation that can occur when free amines react with carbonyl reagents in the presence of Lewis acid catalysts. nih.govmdpi.com
Table 1: Catalyst-Free Hydroxyalkylation of 5-Phenylthiophen-2-amine with Various α-Trifluoromethyl Ketones nih.govThis table summarizes the yields for the synthesis of various 3-substituted derivatives via electrophilic aromatic substitution.
| Entry | α-Trifluoromethyl Ketone | Product | Yield (%) |
|---|---|---|---|
| 1 | 1,1,1-trifluoro-2-propanone | 2,2,2-trifluoro-1-(2-amino-5-phenylthiophen-3-yl)propan-1-ol | 85 |
| 2 | 1,1,1-trifluoro-2-butanone | 1-(2-amino-5-phenylthiophen-3-yl)-2,2,2-trifluorobutan-1-ol | 93 |
| 3 | 3,3,3-trifluoro-1-phenylpropan-2-one | 1-(2-amino-5-phenylthiophen-3-yl)-3,3,3-trifluoro-1-phenylpropan-1-ol | 78 |
| 4 | 1-(4-chlorophenyl)-3,3,3-trifluoropropan-2-one | 1-(2-amino-5-phenylthiophen-3-yl)-1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol | 69 |
| 5 | 1-(furan-2-yl)-3,3,3-trifluoropropan-2-one | 1-(2-amino-5-phenylthiophen-3-yl)-1-(furan-2-yl)-3,3,3-trifluoropropan-1-ol | 72 |
Development of Specific Electrophilic Substitutions on the Thiophene (B33073) Ring
Electrophilic aromatic substitution is a fundamental reaction for functionalizing thiophene and its derivatives. e-bookshelf.de The thiophene ring is more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the α-position (C2 or C5). e-bookshelf.deyoutube.com In this compound, the C2 position is occupied. The amino group at C2 is a strong activating group, directing incoming electrophiles to the ortho (C3) and para (C5) positions. youtube.com
The outcome of electrophilic substitution on the this compound ring is a result of the interplay between the activating effect of the amino group and the inherent reactivity of the thiophene ring. Reactions such as nitration, halogenation, and sulfonation are classic examples of electrophilic aromatic substitution. masterorganicchemistry.com For instance, direct nitration of aniline (B41778) derivatives in strongly acidic medium can lead to oxidation products alongside nitro derivatives, a challenge that is often managed by protecting the amino group. youtube.com For this compound, an electrophile would be strongly directed to the C3 and C5 positions due to electronic activation by the amine. The precise ratio of C3 to C5 substitution would depend on the specific electrophile, reaction conditions, and potential steric hindrance from the N-phenyl group or other substituents on the ring. researchgate.net
Advanced Coupling Reactions for the Construction of this compound Derivatives
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer powerful tools for assembling complex molecular architectures from readily available building blocks.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. researchgate.netyoutube.com This reaction is highly valuable for synthesizing biaryl compounds and has been applied to thiophene derivatives. youtube.commdpi.com
In a relevant example, a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized via a Suzuki cross-coupling reaction. mdpi.com The key step involved coupling 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with a variety of aryl and heteroaryl boronic acids or their pinacol (B44631) esters. mdpi.com The reaction was effectively catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base, yielding the desired products in moderate to good yields (37-72%). mdpi.com This methodology demonstrates the feasibility of using Suzuki coupling to introduce diverse aryl substituents at the C5 position of the thiophene ring in a structure closely related to this compound, highlighting its potential for creating extensive derivative libraries. It was noted that boronic acids with electron-donating groups generally provided better yields than those with electron-withdrawing groups. mdpi.com
Table 2: Suzuki Cross-Coupling of 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with Various Boronic Acids mdpi.comThis table showcases the synthesis of diverse derivatives, indicating the versatility of the Suzuki reaction.
| Entry | Boronic Acid/Ester | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 5-phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 |
| 2 | 4-Methylphenylboronic acid | 5-(p-tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 68 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 55 |
| 5 | Thiophen-2-ylboronic acid | 5-(thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 48 |
| 6 | Pyridin-3-ylboronic acid | 5-(pyridin-3-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 37 |
Exploration of Other Metal-Catalyzed Cross-Coupling Methodologies
Beyond the Suzuki reaction, a variety of other transition metal-catalyzed cross-coupling reactions are instrumental in synthetic organic chemistry. researchgate.netrsc.org These methodologies can be applied to functionalize the this compound scaffold in numerous ways.
Stille Coupling: This reaction pairs an organohalide or triflate with an organostannane (organotin) reagent, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups.
Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. This could be used to introduce vinyl groups onto a halogenated this compound.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. It is the most common method for synthesizing aryl alkynes.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an aryl halide or triflate with an amine. This could be used to introduce additional amino groups or to synthesize the parent this compound itself from 2-bromothiophene (B119243) and aniline.
These diverse catalytic systems, which also include rhodium, iridium, and copper catalysts, enable the targeted construction of a vast array of derivatives by facilitating the formation of specific C-C, C-N, C-O, and C-S bonds, thereby providing comprehensive tools for modifying the this compound core. researchgate.netrsc.org
Heterocycle Formation and Annulation Strategies Utilizing this compound Precursors
Precursors of this compound are valuable building blocks for the construction of a wide array of heterocyclic systems. Annulation strategies, where a new ring is fused onto the thiophene core, are particularly important for creating complex polycyclic structures.
The Gewald reaction, first reported in 1961, stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netarkat-usa.orgsemanticscholar.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The versatility of the Gewald reaction is enhanced by the ready availability of starting materials and the generally mild reaction conditions. arkat-usa.orgsemanticscholar.org
The reaction mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org
Modern adaptations have focused on improving the efficiency, environmental footprint, and scope of the Gewald reaction. These advancements include:
Microwave-assisted synthesis , which has been shown to reduce reaction times and improve yields. wikipedia.org
Green chemistry approaches , such as performing the reaction in water, an environmentally benign solvent, under catalyst-free conditions using ultrasound activation. nih.gov
Organocatalysis , for instance, using L-proline as a cost-effective and green catalyst to facilitate the reaction under mild conditions. organic-chemistry.org L-proline has been shown to effectively catalyze both the initial Knoevenagel condensation and the subsequent sulfur addition steps. organic-chemistry.org
The table below summarizes various adaptations of the Gewald reaction for synthesizing 2-aminothiophene scaffolds.
| Catalyst/Condition | Carbonyl Compound | Active Methylene Compound | Solvent | Yield (%) | Reference |
| L-proline (10 mol%) | Cyclohexanone | Malononitrile | DMF | 84% | organic-chemistry.org |
| Triethylamine | Various Ketones | Various Nitriles | Water | 75-98% | nih.gov |
| None (Ultrasound) | Various | Various | Water | Not Specified | nih.gov |
| N-Methylpiperazine-functionalized polyacrylonitrile (B21495) fiber | Various | Various | Not Specified | High | organic-chemistry.org |
This table is interactive. Click on the headers to sort the data.
This compound and its precursors can be utilized in cycloaddition and condensation reactions to generate fused heterocyclic systems, which are prevalent in biologically active molecules.
Cycloaddition Reactions: These reactions are powerful tools for constructing cyclic compounds with high stereocontrol. libretexts.org Thiophene S,N-ylides, for example, can undergo cycloaddition reactions with electron-rich dienophiles. rsc.org While direct [2+2] or [4+2] cycloadditions using the thiophene ring of this compound itself are less common due to the aromatic stability of the thiophene ring, functional groups attached to the ring or the amine can participate in such reactions. For instance, the development of visible-light-mediated [2+2] cycloadditions for synthesizing azetidines offers a potential pathway for functionalizing derivatives. chemrxiv.org Innovative approaches involving the heterocyclization of functionalized alkynes provide a regioselective and atom-economical route to substituted thiophenes, which can then be further elaborated. nih.gov
Condensation Reactions: Condensation reactions are widely employed to build fused rings onto a thiophene core. A prominent example is the reaction of 2-aminothiophenes with various carbonyl compounds. mdpi.comresearchgate.net For instance, the reaction between an α-nitroketene N,S-acetal and 1,4-dithiane-2,5-diol can produce 3-nitro-N-arylthiophen-2-amines through a sequence involving carbonyl addition, annulation, and elimination, effectively generating two new C-C bonds in a single operation. beilstein-journals.org These reactions are crucial for synthesizing thieno[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other fused systems that are of significant interest in medicinal chemistry. arkat-usa.org
Atom-Economical and Catalyst-Free Synthetic Protocols for this compound Analogues
The principles of green chemistry have spurred the development of atom-economical and catalyst-free synthetic methods. Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product, minimizing waste. Multicomponent reactions, such as the Gewald synthesis, are inherently atom-economical as they combine several starting materials into a single product in one pot. researchgate.netarkat-usa.org
Recent research has focused on eliminating the need for catalysts, particularly those based on transition metals, to further enhance the sustainability of synthetic processes. Catalyst-free protocols offer advantages such as simplified purification, reduced cost, and lower environmental impact. nih.gov
Examples of such advancements include:
Gewald reactions in water: As mentioned, conducting the Gewald reaction in water at room temperature or with ultrasound activation can proceed efficiently without any added catalyst. nih.gov
One-pot three-component synthesis: Methodologies have been developed for the catalyst-free, one-pot synthesis of related N,S-heterocycles like 2-iminothiazoles from nitroepoxides, demonstrating the feasibility of catalyst-free multicomponent strategies. nih.gov
Metal-free C-S bond formation: Research into metal-free conditions for synthesizing related benzothiazole (B30560) derivatives showcases a broader trend towards avoiding expensive and potentially toxic metal catalysts in the synthesis of sulfur-containing heterocycles. researchgate.net
Asymmetric Synthesis Approaches for Chiral this compound Derivatives
The synthesis of chiral this compound derivatives, where a stereocenter is introduced, is crucial for developing stereospecific pharmaceuticals. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which often exhibits significantly different biological activity compared to its mirror image.
Direct asymmetric synthesis of the 2-aminothiophene core is challenging. However, several strategies can be envisioned or have been applied to related systems:
Catalytic Asymmetric Reactions: Nickel-catalyzed asymmetric reactions have emerged as a powerful tool for creating chiral amines. nih.govnih.gov For instance, a Ni(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/aldol cascade reaction has been used to access chiral 3-amine-tetrahydrothiophenes with a quaternary stereocenter. nih.gov Such catalytic systems could potentially be adapted for derivatives of this compound.
Use of Chiral Ligands: Chiral ligands derived from thiophene itself can be used to induce enantioselectivity in reactions. For example, novel chiral thiolated amino alcohols synthesized from thiophene carbaldehydes have been successfully applied as ligands in the catalytic asymmetric Henry reaction. researchgate.net
Asymmetric Mannich Reactions: The amine-catalyzed asymmetric Mannich reaction is a fundamental method for synthesizing chiral β-amino carbonyl compounds. kyoto-u.ac.jp This approach could be used to introduce chirality to side chains attached to the this compound scaffold.
The development of these asymmetric methods is vital for accessing enantiomerically pure compounds for biological and pharmaceutical research. kyoto-u.ac.jp
Reaction Mechanisms and Mechanistic Investigations in N Phenylthiophen 2 Amine Chemistry
Elucidation of Complex Reaction Pathways
The chemical reactivity of N-phenylthiophen-2-amine is diverse, allowing for the formation of a wide array of derivatives through several intricate reaction pathways.
Radical reactions offer a powerful tool for the functionalization of this compound and related structures. The formation of derivatives often proceeds through radical intermediates, which can be generated under various conditions, including photolysis.
A notable example is the generation of N-arylthiophene-2-carboxamidinyl radicals from the corresponding N-arylthiophene-2-carboxamidoximes upon irradiation with UV-vis light. nih.gov Mechanistic studies propose that the reaction initiates with the homolysis of the N–O bond, producing the amidinyl radical and a hydroxyl radical. nih.gov This amidinyl radical is a key intermediate that can undergo several subsequent reactions, including intramolecular cyclization to form benzo[d]imidazole derivatives or conversion to N-arylthiophene-2-carboxamidines. nih.govacs.org
The involvement of radical species in such transformations is often confirmed through trapping experiments. For instance, the use of radical traps like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can help establish the radical nature of a reaction mechanism. researchgate.net In the presence of a radical scavenger such as tetralin, the photolysis of N-phenylthiophene-2-carboxamidoxime yields products like α-tetralol and α-tetralone, confirming the presence of hydroxyl radicals in the reaction medium. acs.org
Table 1: Key Intermediates and Products in Radical Reactions of N-Arylthiophene-2-carboxamidoxime Derivatives
| Precursor | Key Radical Intermediate | Major Product Classes |
|---|---|---|
| N-Arylthiophene-2-carboxamidoxime | N-Arylthiophene-2-carboxamidinyl radical | N-Arylthiophene-2-carboxamidines, 2-(Thiophen-2-yl)benzo[d]imidazoles |
| N-Arylthiophene-2-carboxamidoxime | Hydroxyl radical | Byproducts from radical scavenger trapping (e.g., α-tetralol) |
This table summarizes the main reactive species and resulting compounds from the photolytically induced radical reactions of N-arylthiophene-2-carboxamidoxime, a derivative structure of this compound.
Transformations mediated by electron-donor-acceptor (EDA) complexes have emerged as a powerful strategy in organic synthesis, often initiated by visible light. nih.govrsc.org In this mechanism, an electron donor and an electron acceptor form a complex that can absorb light, triggering a single-electron transfer (SET) to generate radical ions. nih.gov
This approach is applicable to thiophene (B33073) derivatives. For example, an EDA complex can be formed between a bromothiophene (acceptor) and an aniline (B41778) (donor) in the presence of a base. beilstein-journals.org Upon light irradiation, this complex facilitates the generation of a thiophene radical and an aniline radical cation, which can then react to form C-N coupled products. beilstein-journals.org Similarly, EDA complexes can be formed between thiophenol anions (donors) and N-hydroxyphthalimide esters (acceptors) for visible-light-mediated alkylation reactions. nih.gov
The formation of the EDA complex and subsequent radical-based mechanism can be supported by mechanistic studies, including radical trapping experiments. chemrxiv.org This methodology provides a metal- and photocatalyst-free pathway for creating new bonds under mild conditions. chemrxiv.org
Table 2: Components and Outcome of a Typical EDA Complex-Mediated Reaction
| Electron Donor | Electron Acceptor | Initiator | Key Intermediates | Product Type |
|---|
This table outlines the general components and process of an Electron-Donor-Acceptor (EDA) complex-mediated reaction relevant to the functionalization of thiophene and aniline derivatives.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for thiophene and its derivatives. The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles, and substitution preferentially occurs at the α-carbon atoms (positions 2 and 5) rather than the β-positions (3 and 4). researchgate.netpearson.com This regioselectivity is due to the greater ability of the sulfur atom to stabilize the adjacent positive charge in the "onium" intermediate (also known as a σ-complex) formed during the attack at the α-position. researchgate.net
The mechanism involves the initial addition of an electrophile to the thiophene ring to form this cationic intermediate, followed by the loss of a proton to regenerate the aromatic system. researchgate.net The reactivity and orientation of the substitution are significantly influenced by the substituents already present on the ring. researchgate.net Electron-donating groups, such as the amino group in this compound, further activate the thiophene ring towards electrophilic attack, reinforcing the preference for substitution at the vacant α-position (C5).
Computational studies using Density Functional Theory (DFT) have been employed to investigate the SEAr reaction mechanisms on thiophene systems, confirming that electrophilic attack is kinetically and thermodynamically favored at the α-carbon. researchgate.net
While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on thiophene rings, particularly when they are substituted with strong electron-withdrawing groups. nih.govlookchem.com The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer-like intermediate. nih.gov For instance, a halogen or other suitable leaving group on a thiophene ring bearing a nitro group can be displaced by a nucleophile like an amine. lookchem.com Computational studies have been used to clarify the role of zwitterionic intermediates and determine the rate-limiting step in these reactions. nih.gov
Intramolecular rearrangements can also occur in derivatives of related heterocyclic systems, such as 2-aminobenzothiazoles. In certain cases, a suitably positioned internal nucleophile, like an amine nitrogen, can attack the electrophilic 2-position of the heterocyclic ring. nih.gov This can lead to a strained spiro intermediate, followed by ring-opening and subsequent reactions. While not directly documented for this compound itself, such pathways are plausible for its derivatives under specific conditions, especially where a nucleophilic atom is positioned to form a stable 5- or 6-membered ring. nih.gov
Role of Catalysis in this compound Chemical Transformations
Catalysis is instrumental in developing efficient and selective methods for the functionalization of amines, including this compound. Homogeneous catalysis, in particular, offers high selectivity under mild reaction conditions.
Homogeneous catalysts, which operate in the same phase as the reactants, are widely used for transformations involving amines. Transition-metal complexes are particularly effective for activating N-H bonds and promoting C-N bond-forming reactions. nih.gov
For instance, cationic gold(I) complexes have been shown to catalyze the hydroamination of alkynes and allenes with ammonia (B1221849) and other amines, providing an atom-efficient route to nitrogen-containing compounds. nih.gov Such catalytic systems could be applied to the N-alkylation or N-alkenylation of this compound.
Another powerful strategy involves the C-H functionalization of N-alkylamines. Cooperative catalysis, using a combination of Lewis acids like B(C₆F₅)₃ and a chiral metal complex, can promote the dehydrogenation of an N-alkylamine to an enamine intermediate. nih.gov This intermediate can then react enantioselectively with various electrophiles, allowing for the functionalization of the β-amino C-H bond. nih.gov This approach could be adapted for the late-stage modification of complex molecules containing the this compound scaffold.
Furthermore, palladium-catalyzed coupling reactions are a cornerstone of C-N bond formation, enabling the synthesis of N-arylamines from aryl halides and amines. nih.gov These methods are directly relevant to both the synthesis and further derivatization of this compound.
Table 3: Examples of Homogeneous Catalytic Systems for Amine Functionalization
| Catalytic System | Transformation | Substrates | Potential Application for this compound |
|---|---|---|---|
| Cationic Gold(I) Complexes | Hydroamination | Alkynes/Allenes + Amines | N-alkenylation |
| B(C₆F₅)₃ + Chiral Sc/Mg Complex | β-C-H Functionalization | N-Alkylamines + α,β-Unsaturated Compounds | Functionalization of N-alkyl derivatives |
This table showcases representative homogeneous catalytic methods that are applicable for the synthesis and specific functionalization of this compound and its derivatives.
Heterogeneous Catalysis and the Application of Supported Catalysts
A variety of materials have been explored as supports for catalysts used in C-N bond formation. These can be broadly categorized into inorganic oxides, carbon-based materials, and polymers. Inorganic supports like silica, zeolites, and metal oxides (e.g., CeO₂, ZrO₂) provide high surface area and thermal stability. acs.orgresearchgate.net For instance, the strong Lewis acidity of supports like ZrO₂ can promote reductive amination processes, a potential route for C-N bond formation. Carbon-based materials, including activated carbon, graphene, and chitosan-grafted graphene oxide, are also widely used due to their excellent stability under both acidic and basic conditions. lookchem.com Porous organic polymers offer a high degree of tunability, allowing for the incorporation of functionalities that can stabilize metal nanoparticles and enhance catalytic activity. rsc.orgmdpi.com
The interaction between the palladium nanoparticles and the support is critical. A well-designed supported catalyst can prevent the agglomeration of metal particles at high temperatures, maintain high catalytic activity over multiple cycles, and in some cases, actively participate in the reaction mechanism. youtube.comacs.org While direct studies on supported catalysts for this compound synthesis are specific, extensive research on analogous C-N coupling reactions provides a strong basis for their application. These systems often involve palladium nanoparticles decorated on the support surface, which act as a reservoir for catalytically active soluble palladium species or may possess intrinsic catalytic activity at the nanoparticle surface. rsc.orgacs.org
Table 1: Examples of Supported Catalysts in C-N Cross-Coupling and Related Reactions
| Catalyst System | Support Material | Reaction Type | Key Research Findings |
|---|---|---|---|
| Pd Nanoparticles | Chitosan-grafted Graphene Oxide (GO-Chit) | Buchwald-Hartwig Amination | Demonstrated effective and reusable catalysis for the amination of aryl halides with secondary amines. lookchem.com |
| PdCl₂ | Phosphorus-enriched Porous Organic Polymer (COP-BINAP) | Buchwald-Hartwig Amination | The polymer support, built from BINAP monomers, actively participates in catalysis, showing excellent activity and broad substrate adaptability. rsc.org |
| Au Nanoparticles | Ceria (CeO₂) | Sonogashira Coupling | DFT calculations showed the support influences the charge on the metal, with Au/CeO₂ being highly selective by stabilizing active Auδ+ species. acs.org |
| Pd Nanoparticles | Porous Organic Polymer (AEPOP) | Heck/Suzuki Coupling | The amide and ether functionalized polymer provided a stable and highly recyclable catalyst, maintaining activity for up to nine cycles. mdpi.com |
Rational Catalyst Design Principles Tailored for this compound Conversions
The synthesis of this compound, typically via palladium-catalyzed N-arylation of 2-aminothiophene or phenylation of an aniline derivative with a thiophene electrophile, relies heavily on the design of the catalyst system. Rational catalyst design moves beyond empirical screening by using mechanistic understanding to create more active, stable, and selective catalysts. nih.gov For C-N cross-coupling reactions, design principles are centered on modifying the electronic and steric properties of the ligands coordinated to the palladium center.
Ligand Design: The evolution of the Buchwald-Hartwig amination has been driven by the development of sophisticated phosphine (B1218219) ligands. wikipedia.org
Steric Hindrance: One of the most critical design features is steric bulk. Large, bulky ligands, such as tri(tert-butyl)phosphine or dialkylbiaryl phosphines (e.g., AdBrettPhos), are essential. elsevierpure.commit.edu This steric congestion promotes the crucial reductive elimination step, where the C-N bond is formed and the product is released from the palladium center. It also helps to form a coordinatively unsaturated, monoligated L-Pd(0) species, which is highly active in the oxidative addition step. wikipedia.org For challenging substrates like electron-rich heteroaryl amines (e.g., 2-aminothiophene), sterically demanding ligands are necessary to achieve efficient coupling. mit.edu
Electron-Donating Ability: Electron-rich phosphine ligands enhance the rate of oxidative addition of the aryl halide to the Pd(0) center. The phosphorus atom's ability to donate electron density to the metal makes the palladium more nucleophilic and thus more reactive toward the electrophile. beilstein-journals.org
Bite Angle (for Bidentate Ligands): For bidentate phosphine ligands like DPPF or BINAP, the natural bite angle influences the geometry at the metal center, which in turn affects the rates of both oxidative addition and reductive elimination. wikipedia.org
Precatalyst Development: Modern catalyst design also focuses on creating stable and easily activated palladium precatalysts. Palladacycle precatalysts, for example, are air- and moisture-stable solids that readily generate the active Pd(0) catalyst in solution under the reaction conditions. rsc.orgresearchgate.net This improves reproducibility and simplifies handling, making the catalytic process more practical.
N-Heterocyclic Carbenes (NHCs): As an alternative to phosphines, N-heterocyclic carbenes have emerged as powerful ligands for C-N coupling. They form very strong bonds to the metal center, creating robust catalysts that are often resistant to decomposition. Expanded-ring NHCs have shown high efficiency in the coupling of various amines and (hetero)aryl chlorides. researchgate.net
The rational design of these components allows chemists to overcome specific challenges, such as coupling unreactive aryl chlorides, preventing side reactions, and achieving high yields with sterically congested or electronically challenging substrates like those involved in the synthesis of this compound. researchgate.netrsc.org
Table 2: Ligand Design Principles and Their Impact on N-Arylation Catalysis
| Ligand Class / Feature | Design Principle | Impact on Catalytic Cycle | Example Ligand(s) |
|---|---|---|---|
| Bulky Alkylphosphines | Maximization of steric hindrance. | Accelerates reductive elimination; stabilizes the active monoligated Pd(0) species. | P(t-Bu)₃ |
| Dialkylbiaryl Phosphines | Combines steric bulk with an electron-rich biaryl backbone. | Highly active for oxidative addition and reductive elimination; effective for challenging substrates including heteroaryl chlorides and amines. wikipedia.orgmit.edu | AdBrettPhos, RuPhos mit.eduresearchgate.net |
| Ferrocene-based Bidentate Phosphines | Defined, wide bite angle and rigid backbone. | Prevents catalyst decomposition and promotes efficient coupling for primary amines. wikipedia.org | DPPF |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ability and steric bulk. | Forms highly stable and thermally robust catalysts, preventing degradation. | (THP-Dipp) researchgate.net |
| Cage Phosphines ('DalPhos') | Unique three-dimensional structure with defined steric properties. | Enables challenging nickel-catalyzed N-arylation reactions by providing a specific coordination environment. nih.gov | PAd₂-DalPhos nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of N Phenylthiophen 2 Amine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of N-phenylthiophen-2-amine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl and thiophene (B33073) rings, as well as the amine proton. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (approximately 6.5-8.0 ppm) due to the deshielding effects of the aromatic ring currents. The exact positions will be influenced by the electronic effects of the amino group and the sulfur atom. The N-H proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding effects.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment within the molecule. The aromatic carbons of both the phenyl and thiophene rings will resonate in the typical aromatic region (approximately 110-150 ppm). The carbon atoms directly bonded to the nitrogen and sulfur atoms will experience different electronic environments, leading to distinct chemical shifts.
2D NMR Spectroscopy: To definitively assign the ¹H and ¹³C signals and establish the connectivity of the molecule, a series of 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on the phenyl ring and between adjacent protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This experiment is invaluable for establishing the connectivity between the phenyl and thiophene rings through the nitrogen atom by observing correlations between the protons of one ring and the carbons of the other.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl Protons | 6.8 - 7.5 | 115 - 145 |
| Thiophene Protons | 6.5 - 7.2 | 110 - 140 |
| Amine Proton (N-H) | Variable (broad) | - |
Advanced NMR techniques can provide insights into the conformational preferences and intermolecular interactions of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons. This information is critical for understanding the preferred orientation of the phenyl and thiophene rings relative to each other. Such studies can reveal whether the molecule adopts a planar or a more twisted conformation in solution, which can have significant implications for its electronic and chemical properties. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.
For this compound, key vibrational modes include:
N-H Stretch: A characteristic sharp to medium intensity band is expected in the IR spectrum around 3350-3450 cm⁻¹ for the secondary amine N-H stretching vibration.
Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.
C=C Ring Stretching: Vibrations associated with the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the aryl-amine C-N bond is expected in the 1250-1360 cm⁻¹ region.
Thiophene Ring Vibrations: Characteristic bands for the thiophene ring, including C-S stretching, will also be present in the fingerprint region.
Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of less polar bonds, which may be weak in the IR spectrum. The combination of both techniques provides a more complete vibrational analysis. thermofisher.comspectroscopyonline.comsci-hub.st
Interactive Data Table: Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3350 - 3450 | Weak or absent |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
| C-N Stretch | 1250 - 1360 | Medium |
| Thiophene Ring Modes | Fingerprint Region | Fingerprint Region |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound, with its extended π-conjugated system encompassing both the phenyl and thiophene rings linked by a nitrogen atom, is expected to exhibit strong UV absorption. The spectrum will likely show multiple absorption bands corresponding to π → π* transitions. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of substituents. The electronic communication between the phenyl and thiophene rings through the nitrogen lone pair will influence the energy of the electronic transitions and thus the color properties of the molecule. Studies on similar aryl-substituted thiophenes show strong absorption in the UV region, often with multiple bands. researchgate.netnii.ac.jpnih.govnih.gov
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the precise molecular mass of this compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.
Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙), and its subsequent fragmentation can provide valuable structural clues. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form a stable [M-H]⁺ ion. Cleavage of the C-N bond can lead to fragments corresponding to the phenylaminyl radical or cation and the thiophene cation. The fragmentation pattern of the thiophene ring itself can also be observed. Analysis of these fragments helps to confirm the connectivity of the molecule. arkat-usa.org
Computational Chemistry and Theoretical Investigations of N Phenylthiophen 2 Amine Systems
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. For N-phenylthiophen-2-amine, these calculations offer insights into its stability, electronic landscape, and potential as a building block in functional materials. The choice of method depends on the desired balance between computational cost and accuracy.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational efficiency. njit.edu The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, often paired with a Pople-style basis set such as 6-31G(d,p) or 6-311++G(d,p), is commonly employed to determine the optimized ground state geometry of thiophene-based systems. njit.edu
This process involves an iterative calculation to find the lowest energy conformation of the molecule, providing key structural parameters. For this compound, this would include the bond lengths within the thiophene (B33073) and phenyl rings, the C-N and N-H bond lengths, and the crucial dihedral angle between the planes of the two aromatic rings. This dihedral angle is particularly important as it governs the extent of π-conjugation between the electron-donating amine-thiophene moiety and the phenyl ring, which in turn influences the electronic properties of the entire molecule. The electronic configuration is detailed by the distribution of electron density and the nature of the molecular orbitals. In systems like N-methyl-N-phenylthiophen-2-amine (MPTA), a closely related derivative, the amine-thiophene fragment acts as a potent electron-donor unit, a characteristic that DFT calculations can quantify. researchgate.netsciencesconf.orgsciencesconf.org
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-S (Thiophene) | Bond lengths within the thiophene ring | ~1.72 - 1.75 Å |
| C-N | Bond length between thiophene ring and nitrogen | ~1.39 - 1.42 Å |
| N-C (Phenyl) | Bond length between nitrogen and phenyl ring | ~1.41 - 1.44 Å |
| C-S-C (Thiophene) | Bond angle within the thiophene ring | ~92 - 93° |
| C-N-C | Bond angle around the linking nitrogen atom | ~120 - 125° |
| Dihedral Angle (C-S-C...C-N-C) | Torsion angle between the thiophene and phenyl rings | 30 - 50° |
Beyond DFT, other quantum mechanical methods are available for predicting electronic properties. Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational, albeit less accurate, picture by neglecting electron correlation. While computationally more demanding than DFT, post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) can be used for more precise geometry and energy calculations. researchgate.net
Semi-empirical methods, on the other hand, offer a faster, though less precise, alternative by incorporating parameters derived from experimental data. These methods are particularly useful for rapid screening of large numbers of derivative compounds or for studying very large molecular systems where DFT or ab initio calculations would be computationally prohibitive. They can provide initial geometries for higher-level optimizations and qualitative insights into electronic properties.
For molecules with complex electronic structures, such as those with significant electron delocalization, low-lying excited states, or diradical character, single-reference methods like standard DFT and Hartree-Fock can be inadequate. These situations require methods that explicitly account for electron correlation.
Multireference perturbation theories are advanced computational techniques designed for systems where more than one electronic configuration is significant in describing the wavefunction. researchgate.net Methods like N-electron valence state perturbation theory (NEVPT) and complete active space second-order perturbation theory (CASPT2) are capable of accurately describing both static (multiconfigurational) and dynamic (momentary electron-electron repulsion) correlation. researchgate.netsciencesconf.org While computationally intensive, these approaches are essential for accurately modeling photochemical processes, excited state potential energy surfaces, and bond-breaking phenomena in this compound systems. The development of intruder-state-free versions of these theories, such as NEVPT2, has made their application more robust and reliable. researchgate.netsciencesconf.org
Detailed Molecular Orbital Analysis
The reactivity and electronic behavior of a molecule are governed by the distribution and energies of its molecular orbitals. For this compound, analyzing these orbitals provides a clear picture of its chemical nature.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom, reflecting the system's electron-donating character. The LUMO is typically distributed over the phenyl ring, which acts as the primary electron-accepting part of the molecule. This spatial separation of HOMO and LUMO is characteristic of a "push-pull" system and is responsible for intramolecular charge transfer (ICT) upon electronic excitation.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. nih.gov Molecules with small gaps are generally considered "soft" and are more readily excited electronically, often absorbing light at longer wavelengths. DFT calculations are highly effective for determining the energies of these orbitals and the resulting energy gap. Studies on related 3-aminothiophene-2-carboxamide (B122380) derivatives show that the HOMO-LUMO gap is a sensitive indicator of the molecule's electronic nature.
| Property | Definition | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron (ionization potential). Higher energy means it is a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron (electron affinity). Lower energy means it is a better electron acceptor. |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity and easier electronic excitation. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger gap correlates with a "harder" molecule. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.
For this compound, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, as well as on the electron-rich thiophene ring. sciencesconf.org These areas represent the most likely sites for protonation or interaction with electrophiles. Conversely, the hydrogen atom of the N-H group would exhibit a positive potential, making it a potential hydrogen bond donor site. The MEP surface provides a chemically intuitive map that complements the FMO analysis in predicting the molecule's reactivity towards other chemical species. sciencesconf.orgnih.gov
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Information
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in molecules, providing insights into chemical bonding, intramolecular and intermolecular interactions, and charge transfer. For systems like this compound, which are often incorporated into donor-π-acceptor (D-π-A) architectures for organic solar cells, NBO analysis is particularly valuable for understanding the efficiency of intramolecular charge transfer (ICT). researchgate.netsciencesconf.org
This analysis partitions the molecular wavefunction into localized, Lewis-like bonding orbitals (donors) and non-Lewis, high-energy orbitals (acceptors). The interactions between these orbitals, specifically the delocalization of electron density from a filled donor orbital to a vacant acceptor orbital, are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge transfer.
In derivatives of this compound, significant charge transfer is expected from the lone pair of the nitrogen atom and the π-orbitals of the phenyl and thiophene rings to the antibonding orbitals of an attached electron-accepting group. This process is fundamental to the function of push-pull molecules used in photovoltaic applications. sciencesconf.org
Table 1: Illustrative NBO Analysis Data for a Hypothetical this compound Derivative This table is a generalized representation of typical NBO analysis results and is not derived from specific experimental data for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | π(C-C)Phenyl | ~5-10 | Lone Pair -> π |
| π(C=C)Thiophene | π(C=C)Acceptor | >20 | π -> π (ICT) |
| π(C=C)Phenyl | π(C=C)Thiophene | ~10-15 | π -> π |
Theoretical Prediction of Spectroscopic Parameters and Their Validation Against Experimental Data
Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These calculations can forecast parameters such as UV-visible absorption spectra, infrared (IR) vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net
The theoretical spectra are then compared with experimental data to validate the computational model and the optimized molecular geometry. A strong correlation between the predicted and observed spectra confirms that the theoretical model is an accurate representation of the molecule's electronic structure and conformation. For instance, the calculated maximum absorption wavelength (λmax) from TD-DFT should align with the peak observed in experimental UV-Vis spectroscopy. Discrepancies can often be rationalized by considering solvent effects or specific intermolecular interactions present in the experimental conditions. This validation is a critical step before using the computational model to predict the properties of yet-to-be-synthesized derivatives.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding the properties of a single, optimized molecular structure, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamics of a molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing researchers to sample a wide range of possible conformations that a flexible molecule like this compound might adopt.
Establishment of Structure-Property Relationships through Computational Modeling
A primary goal of computational chemistry in materials science is to establish clear relationships between a molecule's structure and its resulting properties. For this compound systems, this involves understanding how chemical modifications impact their electronic and optical characteristics. sciencesconf.orgresearchgate.netidref.fr
Computational modeling allows for the systematic in silico modification of the this compound scaffold to predict how changes will affect its function. Key properties of interest for organic electronics include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (which influences the optical absorption and the open-circuit voltage in a solar cell), and the intramolecular charge transfer characteristics.
For example, DFT calculations can predict that adding electron-donating groups to the phenyl ring will raise the HOMO energy level, while attaching stronger electron-withdrawing groups to a π-spacer connected to the thiophene ring will lower the LUMO energy. sciencesconf.org This ability to rationally tune the electronic energy levels is fundamental to optimizing the performance of materials in organic photovoltaic devices. researchgate.netresearchgate.net
The three-dimensional shape of this compound and its derivatives plays a significant role in their properties. The dihedral angle between the phenyl and thiophene rings, for instance, can affect the degree of π-conjugation across the molecule. Computational methods can be used to calculate the rotational energy barrier around the C-N bond and the C-C bond connecting the rings.
Introducing bulky substituents can induce steric hindrance, forcing the rings to twist out of planarity. This has a direct impact on the electronic properties, often leading to a blue-shift in the absorption spectrum and altered charge transport capabilities. Understanding these steric effects is crucial for controlling the molecular packing in the solid state and, consequently, the performance of the final device. researchgate.net
The ultimate test of any computational model is its ability to accurately reflect experimental reality. For this compound-based materials, this involves a close partnership between theoretical calculations and laboratory synthesis and characterization.
Theoretical predictions of HOMO/LUMO levels are validated against electrochemical measurements like cyclic voltammetry. Calculated absorption spectra are compared with UV-Vis spectroscopy data. researchgate.netsciencesconf.org When computational models are shown to reliably predict the properties of a series of known compounds, they can then be used with greater confidence to screen and identify new, promising candidate molecules for synthesis, accelerating the materials discovery process. This iterative cycle of prediction, synthesis, and validation is key to advancing the field of organic electronics.
Advanced Physicochemical Properties and Their Chemical Origins in N Phenylthiophen 2 Amine Derivatives
Linear and Nonlinear Optical (NLO) Properties
Derivatives of N-phenylthiophen-2-amine are prominent candidates for nonlinear optical (NLO) materials due to their π-conjugated systems, which facilitate electron delocalization. Organic NLO materials are of significant interest for applications in optical data storage, signal processing, and telecommunications. mdpi.com The NLO response in these molecules is governed by their ability to be polarized by an external electric field, a property that is enhanced by the strategic placement of electron-donating and electron-accepting groups.
The NLO properties of a molecule are quantified by its polarizability (α) and, more importantly for second-order effects, its first hyperpolarizability (β). Theoretical calculations, often employing Density Functional Theory (DFT), are widely used to predict and understand these properties.
Studies on various thiophene (B33073) derivatives have provided quantitative insights. For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations revealed a wide range of hyperpolarizability values depending on the substituent on the aryl group. mdpi.com For instance, compounds featuring strong electron-donating or withdrawing groups exhibited significantly higher β values, indicating a more pronounced NLO response. mdpi.com The HOMO-LUMO energy gap (ΔE) is inversely related to polarizability; a smaller energy gap generally leads to higher polarizability and a greater NLO response. nih.gov
In one study, the calculated polarizability (α) for a series of novel triazine derivatives ranged from 6.09 to 10.75 x 10⁻²⁴ esu. nih.gov For 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, compounds 4i (with a 4-(dimethylamino)phenyl substituent) and 4l (with a 4-hydroxyphenyl substituent) showed the highest hyperpolarizability values of 9139.57 a.u. and 9048.28 a.u., respectively, highlighting their strong NLO responses. mdpi.com
Table 1: Calculated Optical Properties of Selected 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides Data sourced from DFT calculations. mdpi.com
| Compound | Substituent (Aryl Group) | Polarizability (α) (a.u.) | Hyperpolarizability (βo) (a.u.) |
| 4a | Phenyl | 291.56 | 137.91 |
| 4b | 4-Chlorophenyl | 303.49 | 240.23 |
| 4c | 3-Acetylphenyl | 338.44 | 1298.15 |
| 4d | 4-Acetylphenyl | 344.47 | 3703.11 |
| 4e | 4-Cyanophenyl | 314.51 | 4279.79 |
| 4f | 4-Nitrophenyl | 319.46 | 6649.33 |
| 4i | 4-(Dimethylamino)phenyl | 385.11 | 9139.57 |
| 4l | 4-Hydroxyphenyl | 312.23 | 9048.28 |
Note: a.u. stands for atomic units.
The magnitude of the NLO response in this compound derivatives is critically dependent on the molecular architecture, specifically the nature and positioning of substituent groups. nih.gov A donor-π-acceptor (D-π-A) framework is a classic design strategy to enhance NLO properties. acs.org In this setup, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge (like the phenylthiophene system), facilitating intramolecular charge transfer upon excitation.
For example, a comparative study of two azo-based phenylthiophene compounds, one with a D-π-D structure (N,N-dimethylaniline donor) and another with a D-π-A structure (nitrobenzene acceptor), demonstrated the superiority of the D-π-A design. The D-π-A compound exhibited a significantly better NLO performance, with a second harmonic generation value of 8.18 ± 0.09 pm V⁻¹, compared to 1.32 ± 0.07 pm V⁻¹ for the D-π-D compound. acs.org This enhancement is attributed to the increased charge asymmetry in the D-π-A molecule. acs.orgresearchgate.net
The choice of the donor group also plays a crucial role. In a study on organo-imido polyoxometalates, the NLO response varied with the amino substituent in the order: dimethylamino (NMe₂) > diphenylamino (NPh₂) > carbazole. This indicates that the dimethylamino group is the most effective electron donor among the three for enhancing hyperpolarizability. mdpi.com Similarly, modifying the π-spacer can tune the NLO properties. Theoretical studies on 1-phenyl-2,5-di(thiophen-2-yl)-1H-pyrrole based chromophores show that modifying the π-linkers can lead to giant NLO responses. dntb.gov.ua The strategic design of thiophene-fused nickel dithiolene derivatives by substituting donor-acceptor groups at the aryl ring also significantly enhances their first hyperpolarizability (β) values. rsc.org
Photophysical Characteristics and Luminescence Phenomena
The photophysical properties of this compound derivatives, including their absorption and emission of light, are dictated by their electronic structure. These compounds are often fluorescent and their emission characteristics can be tuned by altering the molecular design, making them suitable for applications such as organic light-emitting diodes (OLEDs). acs.orgnih.gov
The luminescence in these derivatives often arises from an intramolecular charge transfer (ICT) excited state. rsc.org Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor part. The subsequent relaxation to the ground state results in the emission of light (photoluminescence).
The emission properties are highly sensitive to the molecular structure and the surrounding environment. In a study of D-π-A thiophene-based compounds, modifying the electron-donating group from a methoxy (B1213986) to a more powerful dimethylamine (B145610) group resulted in a significant enhancement of the ICT strength. rsc.org This was evidenced by a large bathochromic (red) shift in the fluorescence emission spectrum, moving from 458 nm in nonpolar cyclohexane (B81311) to 620 nm in polar DMSO for the dimethylamine derivative. rsc.org This phenomenon, known as solvatochromism, highlights the change in the dipole moment between the ground and excited states and is a hallmark of ICT. rsc.org
Derivatives of 2-(2′-aminophenyl)benzothiazole, which share structural similarities, are known to exhibit phenomena like Aggregation-Induced Emission (AIE), where fluorescence is enhanced in the solid state or in aggregates. mdpi.com This is often related to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay channels. mdpi.com
Table 2: Emission Properties of a Thiophene-Based Green Dopant for OLEDs Data for a compound based on a 2,2-diphenylvinyl end-capped bithiophene and a 9-phenylcarbazole (B72232) moiety. nih.gov
| Property | Value |
| Emission Color | Yellowish Green |
| CIE Coordinates | (0.42, 0.54) |
| Maximum Brightness | 5,100 cd/m² |
| Luminous Efficiency | 2.56 cd/A |
Certain this compound derivatives exhibit photoactivity, undergoing chemical transformations when exposed to light. A study on N-arylthiophene-2-carboxamidoximes demonstrated that these compounds can be converted into N-arylthiophene-2-carboxamidines upon irradiation with UV-vis light. nih.govresearchgate.net This reaction proceeds through the generation of amidinyl radicals following the homolytic fission of the N–O bond in the amidoxime. nih.govresearchgate.net
The process was found to be efficient, with the starting materials being completely consumed within 20 minutes, yielding the amidine derivatives in high yields (up to 80%) without the need for a catalyst. nih.gov This photochemical method presents a facile and mild alternative to traditional synthetic routes that often require harsh conditions. researchgate.net Further irradiation can lead to intramolecular cyclization of the radical to form 2-(thiophene-2-yl)benzo[d]imidazoles. nih.gov This photoresponsiveness highlights the potential of these compounds in photochemistry and materials science, where light can be used as a trigger for chemical reactions.
Mesomorphic and Liquid Crystalline Behavior
The incorporation of the this compound scaffold into larger, rigid molecular structures can lead to the formation of liquid crystalline phases. Liquid crystals (LCs) are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. The tendency of a molecule (mesogen) to form LC phases depends on its geometry, aspect ratio, and intermolecular interactions.
Thiophene-containing molecules have been extensively studied as components of thermotropic liquid crystals. researchgate.net The thiophene ring can act as a central core or a linking unit in mesogenic structures. mdpi.comresearchgate.net For instance, a homologous series of rod-shaped calamitic liquid crystals combining Schiff base, chalcone, and thiophene units was synthesized. In this series, derivatives with alkoxy chains of intermediate length (n-heptyloxy to n-tetradecyloxy) were found to exhibit a monotropic nematic phase, a phase where the molecules have long-range orientational order but no positional order. figshare.com
The length of terminal alkoxy chains significantly influences the mesomorphic behavior. In one series of 4-{[(thiophen-2-yl)methylidene]amino}phenyl 4-alkoxybenzoates, all members with alkoxy chains from n=6 to n=16 showed an enantiotropic nematic phase. The nematic phase range first increased with chain length (from n=6 to n=10) and then decreased, disappearing entirely for the n=18 derivative. researchgate.net Similarly, bent-core (or "banana-shaped") molecules incorporating a 2,5-disubstituted thiophene central ring have been designed. The bending angle of about 154° in these molecules can facilitate the formation of unique liquid crystal phases, including blue phases, which are of interest for next-generation display technologies. mdpi.com
Table 3: Mesomorphic Properties of a Homologous Series of Thiophene-Imine-Esters General Structure: 4-{[(thiophen-2-yl)methylidene]amino}phenyl 4-alkoxybenzoates (CnH2n+1O-) researchgate.net
| Alkoxy Chain Length (n) | Mesophase Type | Phase Transition |
| 6 | Nematic | Enantiotropic |
| 8 | Nematic | Enantiotropic |
| 10 | Nematic | Enantiotropic |
| 12 | Nematic | Enantiotropic |
| 14 | Nematic | Enantiotropic |
| 16 | Nematic | Enantiotropic |
| 18 | Non-mesogenic | - |
Characterization of Thermotropic Mesophases and Phase Transitions
The investigation of thermotropic liquid-crystalline behavior in derivatives of this compound relies on a combination of analytical techniques to identify mesophases and determine their transition temperatures. researchgate.net The primary methods employed are Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). researchgate.netorientjchem.org
POM is a standard and indispensable tool for the initial identification of liquid crystal phases. researchgate.net By observing the sample's texture under a microscope with cross-polarized light during controlled heating and cooling cycles, distinct optical patterns (textures) emerge that are characteristic of specific mesophases, such as nematic, smectic, or blue phases. researchgate.netorientjchem.org These textures arise from the anisotropic nature of the liquid crystal, where molecules exhibit a degree of orientational order. ucsd.edu
DSC provides quantitative thermodynamic data about the phase transitions. orientjchem.orgresearchgate.net By measuring the heat flow into or out of a sample as a function of temperature, DSC curves can precisely identify the temperatures at which phase transitions occur. researchgate.net The enthalpy changes (ΔH) associated with these transitions, such as the crystal-to-mesophase and mesophase-to-isotropic liquid transitions, can also be determined. researchgate.net These enthalpy values give insight into the degree of molecular ordering and the nature of the transition; for instance, the nematic-isotropic (N-I) transition is typically a weakly first-order transition with a small latent heat. researchgate.net Together, POM and DSC allow for the comprehensive characterization of the mesomorphic properties of these materials. researchgate.netorientjchem.org
Impact of Molecular Structure on Mesophase Type, Range, and Stability
The emergence, type, and stability of thermotropic mesophases in this compound derivatives are highly sensitive to their molecular architecture. researchgate.netmdpi.com Key structural elements that can be modified to tune these properties include the rigidity of the molecular core, the nature of terminal groups, the presence of lateral substituents, and the length of flexible alkylene spacers. mdpi.comresearchgate.net
One of the fundamental requirements for a compound to exhibit mesogenic behavior is a high length-to-width ratio, which promotes the necessary anisotropic molecular arrangement. mdpi.com For thiophene-based derivatives, incorporating multiple benzene (B151609) rings along the long axis of the molecule tends to favor the formation of liquid crystal phases. mdpi.com
The introduction of specific substituents can significantly alter phase behavior. For example, adding a lateral fluorine (F) moiety near the ester linkage in certain thiophene-based molecules has been shown to decrease the crystal-to-nematic phase transition temperature. mdpi.com Bent-core or λ-shaped molecular structures incorporating a 2,5-disubstituted thiophene central ring can be used to stabilize unique phases like the blue phase. researchgate.netmdpi.com The bending angle of the thiophene ring, which is approximately 154°, may facilitate the formation of a twisted molecular configuration conducive to these complex phases. mdpi.com
In compounds containing two mesogenic groups linked by a flexible alkylene spacer, the length of this spacer is critical. Studies on α,ω-bis{5-[N-(4′-butyloxybiphenyl-4-yl)imino]formyl-2-thienyl}alkanes have shown that these molecules exhibit enantiotropic smectic and nematic mesophases. researchgate.net Similarly, for E,E-α,ω-bis[5-(2-fluorenylvinyl)-2-thienyl]alkanes, the length of the methylene (B1212753) spacer determines whether the compound displays enantiotropic nematic, monotropic nematic, or no liquid crystalline phases at all. researchgate.net This demonstrates that subtle changes in molecular geometry and flexibility can dramatically influence the type of mesophase formed and the temperature range over which it is stable.
Table 1: Phase Transition Temperatures of Thiophene-Based Liquid Crystal Derivatives An interactive table detailing the impact of molecular structure on mesophase behavior.
| Compound | Structure Modification | Phase Transitions on Heating (°C) | Phase Transitions on Cooling (°C) | Reference |
|---|---|---|---|---|
| C5PP-6Th | Rigid core with terminal hexylthiophene | Cr 186.2 N 220.4 I | I 218.3 N 161.7 Cr | researchgate.netmdpi.com |
| C5PPF(2)-6Th | Lateral fluorine substitution | Cr 141.6 N 190.5 I | I 189.9 N 123.5 Cr | researchgate.netmdpi.com |
| C5PPF(3)-6Th | Lateral fluorine substitution | Cr 127.3 N 191.6 I | I 191.0 N 119.7 Cr | researchgate.netmdpi.com |
Note: Cr = Crystal, N = Nematic, I = Isotropic Liquid. Data sourced from DSC measurements.
Charge Transport Properties in Advanced Materials
Measurement and Enhancement of Hole Drift Mobility
Certain derivatives of this compound have been developed as high-performance amorphous molecular materials with exceptional charge transport properties. researchgate.net A key example is tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA), which has demonstrated one of the highest hole drift mobilities among amorphous organic materials. researchgate.net
The hole drift mobility of these materials is typically measured using the time-of-flight (TOF) technique. This method involves creating a thin film of the material sandwiched between two electrodes. A short pulse of light generates charge carriers (holes and electrons) near one electrode. An applied electric field then causes the holes to drift across the film to the opposite electrode. By measuring the time it takes for the holes to traverse the film, the drift mobility (µ) can be calculated.
For TPTPA, the hole drift mobility was determined to be 1.0 × 10⁻² cm² V⁻¹ s⁻¹ at an electric field of 1.0 × 10⁵ V cm⁻¹ and a temperature of 293 K. researchgate.net This high mobility is attributed to the star-shaped molecular structure with extensive π-conjugation pathways provided by the phenylthiophene-substituted phenyl groups, which facilitates efficient charge transport. The presence of sulfur atoms in the thiophene rings also contributes to the compound's excellent hole transport capabilities. researchgate.net This level of performance makes such materials highly suitable for applications in organic electronic devices like organic photovoltaic devices (OPVs). researchgate.net
Formation and Characterization of Amorphous Molecular Materials
A significant advantage of this compound derivatives like TPTPA is their ability to form stable amorphous glasses, which is crucial for the fabrication of uniform thin films in electronic devices. researchgate.net Amorphous materials lack the long-range order of crystalline structures, which can help to avoid issues like grain boundaries that impede charge transport and compromise device performance.
The formation of an amorphous state can be achieved by cooling the molten material. In the case of TPTPA, cooling the melt results in the formation of a stable amorphous glass with a glass-transition temperature (Tg) of 83 °C. researchgate.net The Tg is a critical parameter for amorphous materials, representing the temperature at which the material transitions from a hard, glassy state to a more rubbery, viscous state. A relatively high Tg indicates good thermal stability of the amorphous phase, which is essential for device longevity.
Furthermore, these materials can be processed into amorphous thin films using techniques like thermal deposition. The ability to form high-quality, stable amorphous films, combined with high charge carrier mobility, makes these thiophene-containing amine derivatives a novel and promising class of materials for advanced organic electronics. researchgate.net
Table 2: Physicochemical Properties of Tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA) An interactive table summarizing the key properties of a high-performance amorphous molecular material.
| Property | Value | Measurement Condition | Reference |
|---|---|---|---|
| Hole Drift Mobility | 1.0 × 10⁻² cm² V⁻¹ s⁻¹ | E = 1.0 × 10⁵ V cm⁻¹, T = 293 K | researchgate.net |
| Glass-Transition Temperature (Tg) | 83 °C | On cooling from melt | researchgate.net |
| Material State | Stable Amorphous Glass | Post-melt cooling | researchgate.net |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| tris[4-(5-phenylthiophen-2-yl)phenyl]amine | TPTPA |
| α,ω-bis{5-[N-(4′-butyloxybiphenyl-4-yl)imino]formyl-2-thienyl}alkanes | - |
| E,E-α,ω-bis[5-(2-fluorenylvinyl)-2-thienyl]alkanes | - |
| C5PP-6Th | - |
| C5PPF(2)-6Th | - |
| C5PPF(3)-6Th | - |
Ligand Design and Coordination Chemistry of N Phenylthiophen 2 Amine
N-Phenylthiophen-2-amine as a Design Scaffold for Novel Ligands
This compound provides a versatile and tunable platform for the design of novel ligands. The core structure can be systematically modified at several positions—the amine nitrogen, the phenyl ring, and the thiophene (B33073) ring—to fine-tune the steric and electronic properties of the resulting ligand. This adaptability allows for the creation of ligands with specific coordination preferences and functionalities.
One common design strategy involves the acylation of the amine nitrogen. For instance, the this compound scaffold has been used to synthesize a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives. nih.gov This is achieved by acylating substituted thiophen-2-amines with nicotinoyl chloride, effectively splicing the nicotinic acid moiety with the thiophene ring. nih.gov Such modifications introduce additional donor atoms (the pyridine (B92270) nitrogen and amide oxygen), transforming the parent amine into a potentially multidentate ligand and expanding its coordination capabilities.
Furthermore, the thiophene ring itself can be substituted at the 3, 4, and 5-positions. These modifications are crucial in medicinal chemistry for structure-activity relationship studies and can also be used to influence the properties of metal complexes. mdpi.com For example, introducing electron-withdrawing or electron-donating groups on the thiophene or phenyl rings can alter the electron density on the nitrogen and sulfur atoms, thereby modulating the ligand's donor strength and the stability of its metal complexes. The secondary amine can also be substituted, which can lead to compounds with different biological activities and coordination modes. mdpi.com This strategic modification of the this compound backbone is a key method for developing new ligands for specific applications, such as creating fungicides with novel structures by combining the active substructures of nicotinic acid and thiophene. nih.gov
Synthesis and Spectroscopic Characterization of this compound Metal Complexes
The synthesis of metal complexes involving this compound derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be mononuclear or polynuclear, with the ligand adopting various coordination modes (e.g., monodentate, bidentate). Characterization of these complexes relies heavily on spectroscopic techniques to elucidate their structure and bonding.
The general synthetic route involves dissolving the ligand and the appropriate metal chloride in a solvent like methanol (B129727) or a chloroform/methanol mixture. researchgate.net The reaction mixture is often stirred for an extended period to ensure completion, after which the solvent is evaporated to yield the complex as a precipitate. researchgate.net
Infrared (IR) Spectroscopy is a powerful tool for confirming coordination. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed.
ν(N-H) band: The stretching vibration of the N-H group in the free ligand is expected to shift, often to a lower frequency, upon coordination of the nitrogen atom to the metal center. In related amide-containing ligands, this band shifts to higher frequencies, indicating coordination through the amide nitrogen. impactfactor.org
ν(C-S) band: The stretching frequencies of the C-S bond within the thiophene ring may shift to higher frequencies upon coordination of the thiophene sulfur to the metal. jocpr.com This indicates a change in the bond order of the C-S bond due to the donation of electron density from the sulfur to the metal.
New Bands: The formation of new, typically weak, bands in the far-IR region (below 600 cm⁻¹) is indicative of the formation of metal-ligand bonds, such as ν(M-N) and ν(M-S). jocpr.comresearchgate.net
| Complex Type | ν(N-H) / ν(C=N) (cm⁻¹) | ν(C-S) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-S) (cm⁻¹) | Reference |
|---|---|---|---|---|---|
| [CuL₂]·2H₂O | 1540 (C=N) | 763, 725 | 565 | 444 | jocpr.com |
| [NiL₂]·2H₂O | 1538 (C=N) | 760, 722 | 562 | 444 | jocpr.com |
| Amide Complex | 3427–3402 (N-H) | - | 487–495 | - | impactfactor.org |
Electronic (UV-Vis) Spectroscopy provides insights into the electronic transitions within the complex, which helps in determining the coordination geometry. The spectra of the free ligands typically show high-intensity bands corresponding to π-π* and n-π* transitions. jocpr.com Upon complexation, these bands may shift, and new, lower-energy bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) transitions appear. jocpr.comresearchgate.net For instance, the electronic spectrum of a Ni(II) complex with a related ligand showed three d-d transition bands, which are characteristic of an octahedral geometry. researchgate.net The appearance of LMCT bands suggests electronic charge transfer from the ligand's orbitals to the metal's d-orbitals. jocpr.com
| Compound | λmax (cm⁻¹) | Assignment | Geometry | Reference |
|---|---|---|---|---|
| Ligand (L) | 38461, 31800 | π-π, n-π | - | jocpr.com |
| [CoL₂]·2H₂O | 29400, 18200, 11200, 10100 | LMCT, ⁴T₁g(F) → ⁴T₁g(P), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₂g(F) | Octahedral | jocpr.com |
| [NiL₂]·2H₂O | 30700, 21929, 15151, 11284 | LMCT, ³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₂g(F) | Octahedral | jocpr.com |
| Ni(II) Complex | 11253, 15820, 25124 | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) | Octahedral | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy is used for diamagnetic complexes (e.g., Zn(II), Cd(II)) to further probe the ligand's coordination. In the ¹H NMR spectrum of a Zn(II) complex with a thiophene-containing ligand, the signals for aromatic and thiophene protons were observed to shift compared to the free ligand, confirming coordination in solution. jocpr.com
Theoretical and Experimental Studies of Electronic Structure and Bonding in Coordination Compounds
Understanding the electronic structure and the nature of the metal-ligand bonding in this compound complexes is crucial for rationalizing their properties and reactivity. This is achieved through a combination of theoretical calculations and experimental techniques.
Theoretical Studies: Density Functional Theory (DFT) has become a standard computational tool for investigating coordination compounds. DFT calculations are used to optimize the geometries of the ligands and their metal complexes, providing structural information that can be compared with experimental data (e.g., from X-ray crystallography). researchgate.net These calculations also provide insights into the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The nature of the metal-ligand bond can be analyzed in detail, including the degree of covalent character and the contributions from different orbitals. For instance, in Ni(0) π-complexes with thiophene, theoretical studies have elucidated the importance of π-backbonding from the metal to the thiophene ring, which strengthens the metal-thiophene bond. chemrxiv.org This backbonding involves a delocalized three-center-four-electron interaction between the diphosphine ligand, the metal center, and the thiophene ligand. chemrxiv.org
Experimental Studies: Experimental data provide the ground truth for theoretical models.
Electronic Spectroscopy: As mentioned previously, the positions and intensities of LMCT bands in UV-Vis spectra offer direct experimental evidence of the electronic interactions between the ligand and the metal. A red shift in the n-π* transition upon complexation is indicative of ligand-to-metal charge transfer. jocpr.com
Magnetic Susceptibility: For paramagnetic complexes (e.g., those of Mn(II), Co(II), Ni(II), Cu(II)), measuring the effective magnetic moment (μeff) helps determine the spin state of the metal ion and provides information about its coordination environment. For example, magnetic moment values consistent with high-spin configurations have been used to support octahedral geometries in a series of transition metal complexes. impactfactor.org
X-ray Absorption Spectroscopy (XAS): Techniques like XAS can provide direct information about the electronic structure and charge distribution in the complex. Ni K-edge XAS has been used to confirm the degree of backbonding in nickel-thiophene complexes, showing that the charge donation is significant and strengthens the metal-thiophene interaction. chemrxiv.org
Together, these theoretical and experimental approaches provide a comprehensive understanding of the electronic structure and bonding in coordination compounds derived from the this compound scaffold.
Advanced Material Science Applications of N Phenylthiophen 2 Amine Focus on Chemical Functionality
Organic Light-Emitting Diode (OLED) Materials Development
Derivatives of N-phenylthiophen-2-amine are integral to the advancement of Organic Light-Emitting Diodes (OLEDs). The core functionality of the this compound moiety contributes to the essential properties of materials used in various layers of an OLED device, particularly as charge transport materials and fluorescent dopants. The aromatic amine component facilitates efficient hole injection and transport, while the thiophene (B33073) unit can be modified to tune the emission color and improve thermal stability.
One area of development involves creating green dopants for OLEDs. Researchers have synthesized a series of dopants based on 2,2-diphenylvinyl end-capped bithiophene and different arylamine moieties. researchgate.net The photophysical properties of these compounds are critical for their performance in OLED devices. For example, a dopant incorporating a 9-phenylcarbazole (B72232) moiety, which shares structural similarities with the broader class of arylamine-thiophene compounds, exhibited a high fluorescence quantum yield. researchgate.net The performance of an OLED device is heavily dependent on the energy levels of its components, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Another key compound, N,9,9-Triphenyl-9H-fluoren-2-amine, which contains a related N-phenylamine structure, is noted for its excellent thermal stability and electronic properties that are essential for efficient charge transport in OLEDs. nbinno.com These characteristics are vital for achieving the high color accuracy, contrast ratios, and energy efficiency that define modern OLED displays. nbinno.com The structural design, featuring a fluorene (B118485) core, enhances the material's performance and longevity in devices. nbinno.com
Below is a table summarizing the photophysical properties of green dopants for OLEDs based on arylamine 2,3-disubstituted bithiophene derivatives. researchgate.net
| Compound ID | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) |
| 9a | 452 | 524 | 0.94 | 5.61 | 2.97 |
| 9b | 458 | 529 | 0.44 | 5.43 | 2.88 |
| 9c | 480 | 545 | 0.45 | 5.34 | 2.58 |
Data sourced from Molecules 2013, 18, 14036. researchgate.net
Organic Photovoltaic (OPV) Materials as Electron Donors and Acceptors
In the realm of Organic Photovoltaics (OPVs), derivatives of this compound are primarily utilized as electron donor materials within the active layer of solar cells. The electron-donating nature of the amine group, combined with the extended π-conjugation provided by the thiophene and phenyl rings, allows these materials to absorb sunlight efficiently and generate excitons. The ability to modify the molecular structure allows for the tuning of energy levels (HOMO and LUMO) to ensure efficient charge separation at the donor-acceptor interface.
Fused-thiophene derivatives, which incorporate the thiophene unit, have shown excellent photo and thermal stability, leading to improved performance as photosensitizers. mdpi.com For instance, an OPV device using a specific fused-thiophene derivative as the donor and PC71BM as the acceptor achieved a power conversion efficiency (PCE) of 2.87% with a high open-circuit voltage (Voc) of 0.96 V. mdpi.com This high Voc value is among the best reported for solution-processed OPVs based on triphenylamine (B166846) (TPA) derivatives. mdpi.com
Furthermore, the development of new thiophene derivative polymers continues to push the boundaries of OPV performance. A novel polythiophene derivative, PFETVT-T, was designed and synthesized for use in all-polymer solar cells. researchgate.net When blended with a polymer acceptor, this material achieved a record PCE of 11.81% for polythiophene-based all-polymer solar cells, demonstrating good stability. researchgate.net The introduction of specific functional groups into the thiophene derivative backbone, such as in the PTQ10 polymer, can improve solubility and allow for processing with greener, non-halogenated solvents, which is crucial for large-scale commercial production. mdpi.com
The table below presents the photovoltaic performance data for an all-polymer solar cell based on the PFETVT-T donor. researchgate.net
| Donor/Acceptor Blend | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA cm⁻²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
| PFETVT-T:L15 | 0.98 | 17.52 | 68.80 | 11.81 |
Data sourced from Advanced Energy Materials, 2023. researchgate.net
Electrochromic Materials and Their Spectroelectrochemical Characteristics
This compound derivatives are excellent candidates for the synthesis of electrochromic polymers. These materials can change their color reversibly in response to an electrochemical stimulus (oxidation or reduction). The triphenylamine (TPA) unit, a structural relative of this compound, is a common component in these polymers due to its stable radical cation formation upon oxidation, which leads to a distinct color change. The inclusion of thiophene rings in the polymer backbone can further enhance the electronic properties and influence the color of both the neutral and oxidized states.
Polymers based on TPA are well-known for their electron-rich nature and are used as hole transport materials. researchgate.net The spectroelectrochemical properties of these polymers are investigated by monitoring changes in their electronic absorption spectra as a potential is applied. For example, poly(amide-imide)s containing TPA moieties have been synthesized and their electrochromic switching properties evaluated. mdpi.com These polymers demonstrate reversible color changes, for instance, from a colorless neutral state to a green or blue oxidized state. mdpi.com
The performance of electrochromic materials is quantified by several parameters, including the transmittance variation (ΔT), switching time, and coloration efficiency (CE). Research on TPA-based poly(amide-imide)s has shown that these materials can achieve high coloration efficiencies and fast switching times. For example, one such polymer, PAI 6d, could achieve 90% of a complete color change in 2.9 seconds and bleach back to its neutral state in 1.4 seconds. mdpi.com The coloration efficiency for this material was estimated to be 157 cm²/C. mdpi.com Introducing different substituents to the TPA core can tune these properties; for instance, a methoxy-substituted polymer, PAI MeO-6d, exhibited a higher CE of 195 cm²/C. mdpi.com
The table below summarizes the electrochromic switching properties of two triphenylamine-based polymers. mdpi.com
| Polymer | Coloring Time (s) | Bleaching Time (s) | Coloration Efficiency (CE) (cm²/C) | Wavelength for CE (nm) |
| PAI 6d | 2.9 | 1.4 | 157 | 813 |
| PAI MeO-6d | 3.5 | 1.5 | 195 | 778 |
Data sourced from Molecules 2017, 22(10), 1599. mdpi.com
Role as Organic Sensitizers in Optoelectronic Systems
Computational studies have been used to design and predict the performance of new D-π-A dyes. By modifying the donor groups, for instance, by introducing additional thiophene units, researchers can systematically alter the dye's properties. researchgate.net Elongating the π-spacer with more thiophene groups generally leads to a redshift in the absorption peak, broadening the absorption range and improving the light-harvesting efficiency (LHE). researchgate.net
The photovoltaic performance of a DSSC sensitized by the NSPt-C6 dye is detailed in the table below. researchgate.net
| Dye | Short-Circuit Current (Jsc) (mA cm⁻²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (ff) | Overall Conversion Efficiency (η) (%) |
| NSPt-C6 | 14.42 | 0.69 | 0.63 | 6.22 |
Data sourced from Chemical Communications, 2011, 47, 8331-8333. researchgate.net
Structure Activity/property Relationship Sar/spr Studies in N Phenylthiophen 2 Amine Chemistry
Elucidation of Key Structural Features Governing Specific Chemical or Physical Properties
A critical structural feature is the nature of the thiophene (B33073) ring itself. As an electron-rich heterocycle, it often participates in reactions as a nucleophile. The substitution pattern on the thiophene ring significantly modulates its electronic properties. For instance, the presence of electron-withdrawing groups, such as a nitro group at the 3-position, can substantially alter the reactivity of the entire molecule.
The amine linker is another key structural element. Its ability to act as a hydrogen bond donor and its conformational flexibility are central to the molecular behavior. The planarity between the thiophene and phenyl rings, or lack thereof, will significantly impact the extent of electronic conjugation and, consequently, the molecule's photophysical and electronic properties.
Systematic Investigation of Substituent Effects on Reactivity, Stability, and Performance
The systematic introduction of substituents on both the phenyl and thiophene rings of the N-phenylthiophen-2-amine scaffold has been a cornerstone of SAR and SPR studies. These investigations have provided valuable insights into how to fine-tune the molecule's reactivity, stability, and performance in various applications.
One notable study on the synthesis of N-substituted 3-nitrothiophen-2-amines systematically explored the effect of substituents on the phenyl ring on the reaction yield. beilstein-journals.orgnih.gov The reaction involves the condensation of α-nitroketene N,S-anilinoacetals with 1,4-dithiane-2,5-diol (B140307). The results indicated that the electronic nature of the substituent on the aniline (B41778) ring is a critical determinant of the reaction's success. While moderately electron-withdrawing groups (e.g., halogens) and electron-releasing groups (e.g., alkyl, alkoxy) are well-tolerated, strongly electron-withdrawing groups such as p-nitro, p-cyano, and p-trifluoromethyl on the phenyl ring resulted in reaction failure. beilstein-journals.orgnih.gov This suggests that a certain level of nucleophilicity of the aniline nitrogen is required for the reaction to proceed efficiently.
Table 1: Effect of Phenyl Ring Substituents on the Synthesis of N-Aryl-3-nitrothiophen-2-amines
| Substituent on Phenyl Ring | Position | Electronic Nature | Reaction Outcome | Reference |
|---|---|---|---|---|
| -H | - | Neutral | Successful | beilstein-journals.org |
| -Cl | meta, para | Moderately Electron-Withdrawing | Successful | beilstein-journals.org |
| -Br | para | Moderately Electron-Withdrawing | Successful | beilstein-journals.org |
| -CF3 | meta | Moderately Electron-Withdrawing | Successful | beilstein-journals.org |
| -CH3 | ortho, meta, para | Electron-Releasing | Successful | beilstein-journals.org |
| -OCH3 | ortho, para | Electron-Releasing | Successful | beilstein-journals.org |
| -NO2 | para | Strongly Electron-Withdrawing | Failed | beilstein-journals.org |
| -CN | para | Strongly Electron-Withdrawing | Failed | beilstein-journals.org |
| -CF3 | para | Strongly Electron-Withdrawing | Failed | beilstein-journals.org |
In another systematic study, the redox properties of 2-[(R-phenyl)amine]-1,4-naphthalenediones were investigated using cyclic voltammetry. nih.gov A linear correlation was observed between the half-wave potentials and the Hammett constants of the substituents on the phenyl ring. This demonstrates that the electronic effects of the substituents are transmitted through the nitrogen atom to the naphthoquinone core, influencing its reduction potential. Such findings are highly relevant for the design of this compound derivatives for applications in organic electronics, where tuning of redox potentials is crucial.
Table 2: Correlation of Substituent Electronic Effects with Redox Potentials in 2-[(R-phenyl)amine]-1,4-naphthalenediones
| Substituent (R) | Position | Hammett Constant (σp/σm) | Effect on Reduction Potential | Reference |
|---|---|---|---|---|
| -OCH3 | para | -0.27 | More negative potential (harder to reduce) | nih.gov |
| -CH3 | para | -0.17 | More negative potential | nih.gov |
| -H | - | 0.00 | Reference potential | nih.gov |
| -Cl | para | 0.23 | More positive potential (easier to reduce) | nih.gov |
| -Br | para | 0.23 | More positive potential | nih.gov |
| -CN | meta | 0.56 | More positive potential | nih.gov |
| -NO2 | meta | 0.71 | More positive potential | nih.gov |
Conformational Analysis and its Direct Influence on Molecular Behavior and Properties
While a detailed conformational analysis specifically for this compound is not extensively reported in the literature, studies on structurally related molecules provide valuable insights. For instance, the conformational analysis of some N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides revealed the existence of stable gauche and cis conformers. nih.gov The relative population of these conformers was found to be dependent on the solvent polarity, with more polar solvents favoring the more polar conformer. nih.gov This suggests that for this compound, the planarity and alignment of the two aromatic rings could be influenced by the surrounding medium.
The rotation around the C-N bond connecting the phenyl ring to the thiophene moiety is another crucial conformational parameter. The barrier to this rotation will determine whether the molecule is planar or twisted in its ground state. A planar conformation would maximize π-conjugation between the two rings, which would have significant consequences for the molecule's electronic and photophysical properties, such as its absorption and emission spectra. A twisted conformation, on the other hand, would disrupt this conjugation. Studies on N-benzhydrylformamides have utilized dynamic NMR and DFT calculations to investigate rotational barriers. nih.gov The presence of substituents, particularly in the ortho-positions of the phenyl ring, can significantly hinder rotation and favor specific conformations. nih.gov
The conformation of the N-H bond of the amine linker is also important. It can exist in syn or anti orientations relative to the thiophene ring, potentially leading to different intramolecular hydrogen bonding possibilities, especially if there are suitable acceptor groups on the thiophene ring. These subtle conformational preferences can have a profound impact on the molecule's crystal packing and its binding affinity to biological targets. The concept of a Ramachandran plot, though primarily used for peptides, provides a framework for understanding the allowed and disallowed regions of torsional angles, which is also applicable to the flexible bonds in this compound. proteinstructures.com
Future Directions and Emerging Research Avenues for N Phenylthiophen 2 Amine
Development of Novel and Sustainable Synthetic Routes
A significant future direction in the chemistry of N-phenylthiophen-2-amine lies in the development of novel and sustainable synthetic routes. Green chemistry principles are increasingly guiding synthetic strategies to minimize environmental impact and enhance efficiency. nih.govscribd.com Key areas of focus include the use of eco-friendly solvents, catalyst-free reactions, and energy-efficient techniques. researchgate.net
One of the most prominent methods for synthesizing 2-aminothiophenes is the Gewald multicomponent reaction. nih.govorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. derpharmachemica.com Future research will likely focus on optimizing this reaction under greener conditions. For instance, the use of water as a solvent, in place of traditional organic solvents, has been explored for the synthesis of 2-aminothiophenes. nih.gov Additionally, catalyst-free conditions, such as those ignited by sodium polysulfides under ultrasound activation, offer a more environmentally friendly approach. nih.gov
Mechanochemistry, specifically ball-milling, presents another promising avenue for the sustainable synthesis of 2-aminothiophene derivatives. sciforum.netmdpi.com This solvent-free technique can lead to high yields in shorter reaction times without the need for a catalyst. sciforum.net Microwave-assisted organic synthesis (MAOS) has also been shown to significantly reduce reaction times for the Gewald reaction compared to conventional heating methods. derpharmachemica.com
Table 1: Comparison of Sustainable Synthetic Methods for 2-Aminothiophene Derivatives
| Method | Key Features | Advantages |
| Gewald Reaction in Water | Utilizes water as the solvent. nih.gov | Environmentally benign, readily available solvent. |
| Ultrasound-Assisted Synthesis | Employs ultrasonic irradiation to promote the reaction. nih.gov | Can be catalyst-free, often faster reaction times. |
| Ball-Milling (Mechanochemistry) | Solvent-free reaction conducted by mechanical grinding. sciforum.net | High yields, short reaction times, no solvent waste. sciforum.netmdpi.com |
| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid heating. derpharmachemica.com | Drastic reduction in reaction time. derpharmachemica.com |
Exploration of Advanced and Hybrid Computational Methodologies
Computational chemistry is becoming an indispensable tool for understanding and predicting the properties of molecules like this compound. Future research will increasingly rely on advanced and hybrid computational methodologies to explore the structural, electronic, and optical properties of these compounds.
Density Functional Theory (DFT) has proven to be a powerful method for investigating the molecular and electronic properties of thiophene (B33073) derivatives. nih.govnih.gov DFT calculations can provide insights into bond lengths, bond angles, and dihedral angles, which can be correlated with experimental data. nih.gov Furthermore, Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be used to understand the electronic transitions and reactivity of these molecules. nih.govmdpi.com The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of a material. nih.gov
Future computational studies on this compound and its derivatives will likely involve more sophisticated methods and larger systems. This could include time-dependent DFT (TD-DFT) for a more accurate prediction of electronic absorption spectra and the investigation of excited-state properties. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods could be employed to study the behavior of these molecules in complex environments, such as in solution or within a material matrix.
These computational approaches will be crucial for the rational design of new this compound derivatives with tailored electronic and optical properties for specific applications. For example, by computationally screening different substituents on the phenyl and thiophene rings, it may be possible to predict which modifications will lead to desired changes in the HOMO-LUMO gap, and consequently, the material's color and conductivity. researchgate.net
Table 2: Application of Computational Methods to Thiophene Derivatives
| Computational Method | Information Obtained | Relevance to this compound |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure. nih.govnih.gov | Prediction of structural and electronic properties. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, electron distribution. nih.govmdpi.com | Understanding reactivity and optical properties. |
| Time-Dependent DFT (TD-DFT) | Excited state properties, electronic absorption spectra. nih.gov | Designing molecules with specific light-absorbing characteristics. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Behavior in complex environments. | Simulating performance in materials and biological systems. |
Integration of this compound Derivatives into Next-Generation Material Systems
The unique electronic and optical properties of the this compound scaffold make it an attractive building block for next-generation material systems. A key area of future research will be the integration of its derivatives into organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). beilstein-journals.orgmdpi.com
Thiophene-based materials have already demonstrated significant promise as organic semiconductors. nih.govresearchgate.net The ability to tune the electronic properties of this compound through chemical modification makes it a versatile platform for developing new p-type or n-type semiconductor materials. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO and LUMO energy levels, thereby influencing the charge transport characteristics of the material. researchgate.net
The development of solution-processable this compound derivatives is another important research direction. mdpi.com Solution processability is crucial for the low-cost, large-area fabrication of organic electronic devices. Future work will likely focus on designing derivatives with appropriate solubility and film-forming properties without compromising their electronic performance.
Beyond organic electronics, this compound derivatives could also find applications in other advanced materials. Their fluorescence properties could be exploited in the development of organic light-emitting diodes (OLEDs) and chemical sensors. The incorporation of this scaffold into conjugated polymers could lead to new materials with interesting electrochromic or nonlinear optical properties. beilstein-journals.org
Table 3: Potential Applications of this compound Derivatives in Materials Science
| Application Area | Desired Properties | Rationale for Using this compound |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good stability. tcichemicals.com | Tunable electronic properties through functionalization. nih.gov |
| Organic Photovoltaics (OPVs) | Broad absorption spectrum, efficient charge separation. | Potential for designing new donor or acceptor materials. |
| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, color tenability. | The aromatic structure can be modified to tune emission color. |
| Chemical Sensors | Selective binding to analytes, observable signal change. | The amine group can act as a binding site. |
Design and Synthesis of Highly Functionalized Molecules with Tailored Properties
The future of this compound research will heavily involve the design and synthesis of highly functionalized molecules with properties tailored for specific applications, particularly in medicinal chemistry and materials science. nih.govnih.gov The ability to introduce a wide range of substituents onto both the phenyl and thiophene rings allows for fine-tuning of the molecule's biological activity, electronic properties, and physical characteristics. sciforum.netresearchgate.net
In medicinal chemistry, the this compound scaffold can be seen as a privileged structure that can be decorated with various pharmacophores to target different biological pathways. nih.gov For example, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has led to the discovery of compounds with potent fungicidal activity. mdpi.com Future research in this area will likely involve the use of combinatorial chemistry and high-throughput screening to explore a vast chemical space of this compound derivatives for various therapeutic targets. Structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial in guiding the design of more potent and selective drug candidates. nih.gov
The synthesis of these highly functionalized molecules will require the development of versatile and efficient synthetic methodologies. Cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, will continue to be important tools for introducing aryl and other functional groups. nih.gov The development of novel one-pot, multi-component reactions will also be critical for the efficient construction of complex this compound derivatives. researchgate.net
The ultimate goal is to achieve a high degree of control over the molecular architecture to produce compounds with precisely defined properties. This could range from designing a molecule that specifically inhibits a particular enzyme to creating a material with a desired band gap for an electronic device.
Table 4: Examples of Functionalized this compound Derivatives and Their Properties
| Derivative Type | Functionalization Strategy | Tailored Property |
| N-(thiophen-2-yl) nicotinamides | Acylation of the amino group with substituted nicotinic acids. mdpi.com | Fungicidal activity. mdpi.com |
| 3-Nitro-N-arylthiophen-2-amines | Introduction of a nitro group at the 3-position of the thiophene ring. beilstein-journals.org | Potential applications in functional materials and as chemotherapeutic agents. beilstein-journals.org |
| Thiophene-based pyrazole (B372694) amides | Suzuki-Miyaura cross-coupling to introduce aryl groups. | Potential for non-linear optical properties. |
| Amino-thienostilbenes | Buchwald-Hartwig amination reactions. nih.gov | Photophysical properties for potential use as optical dyes. nih.gov |
Q & A
Q. What are the standard synthetic protocols for preparing N-phenylthiophen-2-amine, and how are reaction conditions optimized?
this compound can be synthesized via reductive amination, leveraging methodologies similar to those used for structurally analogous amines. For example, Pd/NiO catalysts under hydrogen atmospheres (25°C, 10 hours) have achieved >95% yields for N-alkyl/aryl anilines . Key parameters include stoichiometric ratios of aldehyde/ketone and amine precursors, catalyst loading (e.g., 1.1 wt% Pd/NiO), and solvent choice (e.g., ethanol or THF). Post-synthesis purification typically involves filtration and evaporation, with NMR (¹H/¹³C) confirming structural integrity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (400 MHz, CDCl₃) is essential for confirming regioselectivity and substitution patterns. For example, aromatic protons in thiophene and phenyl groups exhibit distinct δ values (e.g., 6.5–7.5 ppm for aromatic protons) . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., NH stretches at ~3300 cm⁻¹).
Q. How can researchers mitigate hazards when handling this compound?
While specific toxicity data for this compound is limited, structural analogs (e.g., [1,1':3',1''-Terphenyl]-2'-amine) suggest standard precautions: use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/ingestion and store in inert atmospheres . Waste disposal should follow institutional guidelines for amine-containing compounds .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in catalytic systems?
The electron-rich thiophene moiety enhances nucleophilicity at the amine site, enabling participation in cross-coupling or C–H activation reactions. Steric hindrance from the phenyl group may reduce yields in bulky-substrate reactions. Computational studies (DFT) can model charge distribution and predict regioselectivity, as demonstrated in heterocyclic amine CO₂ capture studies .
Q. What strategies resolve contradictions in reported yields for N-arylthiophen-2-amine derivatives?
Discrepancies often arise from competing side reactions (e.g., over-reduction or dimerization). Systematic screening of catalysts (e.g., Pd vs. Ni systems) and reaction solvents (polar aprotic vs. protic) can identify optimal conditions. For example, Pd/NiO minimizes byproducts in reductive amination due to its high selectivity for imine intermediates .
Q. How can advanced NMR techniques elucidate dynamic behavior in this compound derivatives?
Variable-temperature (VT) NMR and NOESY experiments can probe conformational flexibility and hydrogen bonding. For instance, VT-NMR of similar amines revealed restricted rotation around the C–N bond in rigid scaffolds, impacting catalytic activity .
Q. What methodologies assess the environmental impact of this compound despite limited ecotoxicological data?
Use read-across approaches with structurally related amines (e.g., β-naphthylamine) to estimate biodegradability and bioaccumulation. Computational tools like EPI Suite predict persistence (e.g., half-life in soil) based on logP and molecular connectivity indices .
Methodological Design and Optimization
Q. How can green chemistry principles improve this compound synthesis?
Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) . Catalyst recycling (e.g., magnetic Pd/NiO recovery) reduces waste, while microwave-assisted synthesis shortens reaction times and improves energy efficiency .
Q. What computational tools model the reaction pathways of this compound in organocatalysis?
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) map transition states and activation energies. Molecular docking studies (AutoDock Vina) predict interactions with biological targets, aiding drug discovery applications .
Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?
Introducing electron-withdrawing groups (e.g., CF₃ at the thiophene 5-position) increases acidity of the NH group, enhancing solubility in polar media. X-ray crystallography and Hirshfeld surface analysis quantify intermolecular interactions, guiding crystal engineering .
Data Interpretation and Reporting
Q. How should researchers address conflicting spectral data in amine characterization?
Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between NH protons and adjacent carbons confirm substitution patterns. Cross-validate with high-resolution mass spectrometry to rule out impurities .
Q. What statistical approaches validate reproducibility in amine synthesis experiments?
Perform triplicate trials with independent batches and report mean ± standard deviation. Design of Experiments (DoE) software (e.g., MODDE) optimizes variables (temperature, catalyst loading) and identifies significant factors via ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
